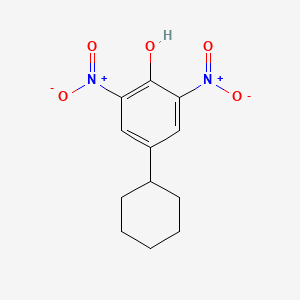

4-Cyclohexyl-2,6-dinitrophenol

Description

Historical Trajectory of Research on Dinitrophenolic Compounds

The scientific journey into dinitrophenolic compounds began with industrial applications and observations of their potent biological effects, which subsequently sparked decades of academic inquiry.

The story of dinitrophenolic compounds in a research context began in the early 20th century. Initially, compounds like 2,4-dinitrophenol (B41442) (2,4-DNP) were used in the manufacturing of munitions, dyes, herbicides, and pesticides. wikipedia.orgnih.gov During World War I, it was observed that workers in French munitions factories exposed to 2,4-DNP experienced illness and weight loss. wikipedia.orgnih.gov This observation caught the attention of Maurice L. Tainter, a clinical pharmacologist at Stanford University. researchgate.netnih.gov In 1933, Tainter and his colleagues published seminal work on the use of 2,4-DNP to increase metabolic rate for weight reduction, marking a pivotal moment in the academic investigation of these compounds. wikipedia.orgnih.gov

This initial period saw the characterization of several dinitrophenolic derivatives used in agriculture and industry. Research by Spencer et al. in 1948, for instance, conducted toxicological studies on various alkyldinitrophenols, including 2,4-dinitrophenol (2,4-DNP), 4,6-dinitro-o-cresol (B1670846) (DNOC), and the specific subject of this article, 4,6-dinitro-o-cyclohexylphenol (the same compound as 4-Cyclohexyl-2,6-dinitrophenol, also known as Dinex). epa.gov These early studies were crucial in establishing the relative potencies and biological effects of different structural analogues within the dinitrophenol family. epa.govebm-journal.org For example, the substitution of a cyclohexyl group, as in 4-Cyclohexyl-2,6-dinitrophenol, was found to modify its biological activity compared to the simpler 2,4-DNP or the methyl-substituted DNOC. ebm-journal.org

Table 1: Early Investigated Dinitrophenolic Compounds This table is interactive. You can sort and filter the data.

| Compound Name | Common Abbreviation | Early Noted Applications | Key Early Research Focus |

|---|---|---|---|

| 2,4-Dinitrophenol | 2,4-DNP | Munitions, Dyes, Weight-loss agent | Metabolic rate stimulation wikipedia.orgresearchgate.net |

| 4,6-Dinitro-o-cresol | DNOC | Insecticide, Herbicide | Comparative toxicity epa.govnih.gov |

| 4,6-Dinitro-o-cyclohexylphenol | 4,6-DOCP / Dinex | Agriculture, Molluscicide | Comparative toxicity, Skin irritation epa.goviadclaw.org |

| 2-sec-Butyl-4,6-dinitrophenol | Dinoseb | Herbicide, Insecticide | Contact and stomach activity in insects wikipedia.org |

While early research successfully identified the metabolic effects of dinitrophenols, the underlying mechanism remained elusive for over a decade. mdpi.com Tainter's work in the 1930s noted the significant increase in metabolic rate, up to 50%, but the biochemical pathway was not understood. wikipedia.org The critical breakthrough came in 1948 when William F. Loomis and Fritz Albert Lipmann discovered and reported that 2,4-DNP functions as an uncoupler of oxidative phosphorylation. wikipedia.orgnih.govacmcasereport.org

This discovery fundamentally shifted the scientific understanding of these compounds. It was revealed that dinitrophenols act as protonophores, which are agents that can shuttle protons (H+ ions) across the inner mitochondrial membrane. wikipedia.orgbionity.com This action dissipates the proton gradient that the cell's machinery, specifically ATP synthase, uses to generate adenosine (B11128) triphosphate (ATP), the primary molecule for storing and transferring energy in cells. nih.govmdpi.com Instead of being harnessed to produce ATP, the energy from the proton gradient is lost as heat. wikipedia.orgbionity.com This forced inefficiency in energy production compels the cell to increase its metabolic rate and burn more stored energy reserves, such as fats and carbohydrates, to meet its energy demands. wikipedia.orgnih.gov This uncoupling mechanism is now recognized as the primary mode of action for dinitrophenols. wikipedia.orgresearchgate.net

Rationale for Contemporary Academic Investigations of 4-Cyclohexyl-2,6-dinitrophenol

Despite the historical focus on 2,4-DNP, contemporary research continues to explore its various analogues, including 4-Cyclohexyl-2,6-dinitrophenol (also referred to as 4,6-dinitro-o-cyclohexylphenol or Dinex). The rationale for these investigations is multifaceted, stemming from the need to understand structure-activity relationships, potential environmental impact, and unique biological effects.

A key academic driver is the comparative study of dinitrophenol analogues to elucidate how structural modifications influence their biological and toxicological profiles. Early academic work by Spencer et al. (1948) directly compared the effects of 4,6-dinitro-o-cyclohexylphenol with 2,4-DNP and DNOC in animal models. epa.gov Their findings indicated that while the compounds produced similar effects, their potency varied. epa.gov For example, studies on fungus spore respiration showed that altering the position of the cyclohexyl group from the 6-position (in 6-cyclohexyl-2,4-DNP) to the 4-position (para-cyclohexyl-2,6-DNP) resulted in a slight decrease in toxicity, highlighting the importance of substituent placement. ebm-journal.org Such comparative studies are fundamental to understanding how factors like lipid solubility and molecular geometry, influenced by the bulky cyclohexyl group, affect the compound's ability to interact with biological membranes and exert its uncoupling effect. epa.govepa.gov

Furthermore, the historical use of 4-Cyclohexyl-2,6-dinitrophenol as a pesticide and molluscicide provides a strong rationale for its study in environmental science and ecotoxicology. epa.gov Research in these fields aims to understand its persistence, degradation pathways, and effects on non-target organisms in soil and water systems. nih.govacs.org

Table 2: Comparative Findings of Dinitrophenol Analogues from Spencer et al. (1948) This table is interactive. You can sort and filter the data.

| Compound | Test Subject | Observation |

|---|---|---|

| 4,6-Dinitro-o-cyclohexylphenol (4,6-DOCP) | Rats | Growth rate depression at dietary levels of 0.02% and higher. epa.gov |

| 2,4-Dinitrophenol (2,4-DNP) | Rats | Similar effects to 4,6-DOCP but required higher concentrations to produce comparable growth depression. epa.gov |

| 4,6-Dinitro-o-cresol (DNOC) | Rats | More toxic at lower doses than either 4,6-DOCP or 2,4-DNP. epa.gov |

| 4,6-Dinitro-o-cyclohexylphenol (4,6-DOCP) | Rats | No cataracts observed after 6 months of dietary administration. epa.gov |

Conceptual Frameworks and Research Paradigms Applied to Dinitrophenolic Compounds

The academic investigation of dinitrophenolic compounds is guided by several key conceptual frameworks and research paradigms.

The foundational paradigm is the chemiosmotic theory , for which Peter Mitchell was awarded the Nobel Prize in 1978. First proposed in 1961, this theory explains how the energy derived from substrate oxidation in the electron transport chain is conserved as a proton gradient across the inner mitochondrial membrane, which then drives ATP synthesis. mdpi.com The study of dinitrophenols as uncoupling agents provided early, crucial evidence supporting this model and they remain classic tools in biochemistry to probe chemiosmotic processes. mdpi.combionity.com

In modern research, computational and theoretical chemistry provides a powerful paradigm for studying these molecules. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, stability, and intermolecular interactions of dinitrophenols. researchgate.netbohrium.com For example, theoretical studies have been used to analyze the hydrogen-bonded complexes between dinitrophenols and other molecules, providing insight into their chemical behavior and interactions at a molecular level. researchgate.net These computational approaches complement experimental findings, helping to explain observations such as adsorption behavior on surfaces or the stability of different molecular conformations. bohrium.comrsc.org

Another relevant conceptual framework is hormesis , which posits that a substance can have opposite effects at low versus high doses. While high doses of dinitrophenols are toxic, recent academic inquiry has explored the idea that very low, weight-neutral doses might have beneficial, adaptive effects, such as reducing oxidative stress. mdpi.com This paradigm shifts the research focus from the toxicological effects of high doses to the potential for therapeutic applications at concentrations far below those used historically. mdpi.com

Finally, research into dinitrophenols is often framed within the structure-activity relationship (SAR) paradigm. This involves systematically synthesizing or studying different analogues (like 4-Cyclohexyl-2,6-dinitrophenol) to determine how specific chemical features (e.g., the type and position of alkyl or nitro groups) influence their biological activity, potency, and toxicity. ebm-journal.orgepa.gov

Structure

3D Structure

Properties

CAS No. |

4097-58-9 |

|---|---|

Molecular Formula |

C12H14N2O5 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

4-cyclohexyl-2,6-dinitrophenol |

InChI |

InChI=1S/C12H14N2O5/c15-12-10(13(16)17)6-9(7-11(12)14(18)19)8-4-2-1-3-5-8/h6-8,15H,1-5H2 |

InChI Key |

FQTXZQQAXMVGTE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of 4 Cyclohexyl 2,6 Dinitrophenol

Established Synthetic Methodologies for Dinitrophenolic Core Structures

The creation of the dinitrophenol core is a foundational step in the synthesis of many substituted dinitrophenols, including 4-Cyclohexyl-2,6-dinitrophenol. Two principal pathways are widely recognized for this purpose: the direct nitration of phenolic precursors and the hydrolysis of halonitroaromatic compounds.

Nitration Pathways of Phenolic Precursors

Direct nitration of phenol (B47542) is a common and straightforward method for producing dinitrophenol isomers. This electrophilic aromatic substitution reaction typically employs nitric acid, often in combination with a stronger acid like sulfuric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). The reaction conditions can be controlled to favor the formation of specific isomers.

For instance, the synthesis of 2,4-dinitrophenol (B41442) can be achieved by adding a solution of phenol to a mixture of sulfuric and nitric acids under cooled and stirred conditions, followed by heating. google.com The product initially separates as an oil, which is then purified. google.com A highly selective method for synthesizing 2,4-dinitrophenol involves the nitration of phenol with concentrated nitric acid in an aqueous-alcoholic medium at the reaction mixture's boiling point, achieving yields as high as 80%. semanticscholar.orgresearchgate.net

The specific synthesis of the 4-Cyclohexyl-2,6-dinitrophenol target molecule relies on the nitration of the 4-cyclohexylphenol (B75765) precursor. The cyclohexyl group at the para position directs the incoming nitro groups to the ortho positions (2 and 6). The introduction of the first nitro group is readily achieved using nitrating agents like nitric acid. For example, 4-cyclohexyl-2-nitrophenol (B8695027) can be synthesized by the dropwise addition of 60% nitric acid to a mixture of 4-cyclohexylphenol in water and ether while cooling with ice. prepchem.com Further nitration under more forcing conditions would lead to the desired 2,6-dinitro product.

| Precursor | Nitrating Agent(s) | Key Conditions | Product | Yield |

| Phenol | Nitric Acid / Sulfuric Acid | Cooling, then heating | 2,4-Dinitrophenol | ~65% |

| Phenol | Concentrated Nitric Acid | Aqueous-alcoholic medium, boiling | 2,4-Dinitrophenol | ~80% semanticscholar.orgresearchgate.net |

| 4-Cyclohexylphenol | 60% Nitric Acid | Water/ether, ice cooling | 4-Cyclohexyl-2-nitrophenol | Not specified |

Hydrolysis of Halonitroaromatic Precursors

An alternative route to dinitrophenols involves the nucleophilic aromatic substitution of a halogen on a dinitrated aromatic ring. The strong electron-withdrawing effect of the two nitro groups makes the carbon atom attached to the halogen highly electrophilic and susceptible to attack by nucleophiles like the hydroxide (B78521) ion.

Introduction of Cyclohexyl Moiety and Related Aliphatic Substituents

The introduction of the C₆H₁₁ cyclohexyl group onto the phenolic ring is the key step that differentiates the target molecule. This is typically achieved through Friedel-Crafts alkylation or related catalytic processes.

Alkylation and Cyclohexylation Reactions on Dinitrophenol Scaffolds

Direct alkylation of a dinitrophenol scaffold is generally not a preferred synthetic route. The two electron-withdrawing nitro groups strongly deactivate the aromatic ring, making it resistant to electrophilic attack by a carbocation, which is the key intermediate in Friedel-Crafts alkylation. Consequently, introducing the cyclohexyl moiety after the dinitration step would require harsh reaction conditions and likely result in very low yields.

Synthetic strategies therefore overwhelmingly favor the alkylation of the phenol ring first, followed by nitration. This approach leverages the activating, ortho-para directing effect of the hydroxyl group on the phenol ring.

Catalytic Approaches for Cyclohexyl Attachment

The cyclohexylation of phenol is an acid-catalyzed alkylation reaction. The process involves the reaction of phenol with an alkylating agent such as cyclohexene (B86901) or cyclohexanol (B46403) in the presence of an acid catalyst. researchgate.netquickcompany.in The catalyst protonates the alkylating agent to generate a cyclohexyl carbocation, which then acts as the electrophile to attack the electron-rich phenol ring.

A variety of catalysts have been employed for this transformation, moving from traditional mineral acids to more environmentally benign solid acid catalysts.

Mineral Acids : Concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid have been used historically but are corrosive and difficult to handle. researchgate.netquickcompany.in

Lewis Acids : Aluminum chloride (AlCl₃) is a classic Friedel-Crafts catalyst used for this reaction. google.com

Solid Acid Catalysts : Zeolites, such as H-Mordenite and H-beta, have emerged as highly selective and reusable catalysts for the preparation of 4-cyclohexylphenol. quickcompany.in They offer advantages in terms of product selectivity (favoring the para-isomer), ease of separation, and reduced environmental impact. researchgate.net The reaction is typically carried out in the liquid phase at temperatures between 140-220°C. quickcompany.in Bifunctional catalysts, which possess both metal sites for hydrogenation and acid sites for alkylation, can be used in one-pot hydroalkylation processes directly from phenol. researchgate.net

The choice of catalyst and reaction conditions can influence the ratio of ortho to para isomers. High para-selectivity is often desired and can be achieved with specific catalysts like zeolites. quickcompany.inunive.it

| Catalyst Type | Example(s) | Alkylating Agent | Temperature | Key Features |

| Mineral Acid | H₂SO₄, Phosphoric Acid | Cyclohexanol/Cyclohexene | 100-180°C | Corrosive, environmental concerns researchgate.netquickcompany.in |

| Lewis Acid | AlCl₃ | Cyclohexanol | 90-100°C | Requires stoichiometric amounts google.com |

| Zeolites | H-Mordenite, H-Beta | Cyclohexanol/Cyclohexene | 140-220°C | High para-selectivity, reusable quickcompany.in |

| Bifunctional | Co₂P/Zeolite | Phenol (one-pot) | ~150°C | Combines hydrogenation and alkylation researchgate.net |

Novel Approaches in the Synthesis of Dinitrophenol Derivatives

Recent research has focused on developing new synthetic methods and derivatizations of dinitrophenols. While direct synthesis of 4-Cyclohexyl-2,6-dinitrophenol via novel routes is not widely reported, advancements in the synthesis of related dinitrophenol derivatives highlight modern synthetic strategies.

One area of innovation involves the derivatization of the hydroxyl group of dinitrophenols to create new molecules with tailored properties. For example, 2,4-dinitrophenol has been converted into various esters. The synthesis of 2,4-DNP palmitic acid ester (2,4-DNP-C16) has been achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between 2,4-DNP and palmitic acid. nih.gov An alternative method involves converting the carboxylic acid to a more reactive acid chloride (e.g., palmitic acid chloride) which then readily reacts with the phenolic hydroxyl group of 2,4-DNP. nih.govnih.gov These derivatizations can alter the lipophilicity and other physicochemical properties of the parent molecule.

Another novel approach involves starting from unconventional precursors. A three-step synthesis of 4-amino-2,6-dinitrophenol (B106971) (isopicramic acid) starts from the readily available p-acetaminophenol. sciencemadness.org The process involves:

Nitration of p-acetaminophenol to its 2,6-dinitro derivative. sciencemadness.org

Hydrolysis (deacetylation) of the acetyl group to reveal the free amine. sciencemadness.org

This pathway demonstrates how highly substituted dinitrophenols can be constructed from different starting materials, potentially offering alternative routes to complex derivatives.

Furthermore, 2,4-dinitrophenol itself has been identified as an effective acidic activator in nucleotide synthesis via the phosphoramidite (B1245037) route, showcasing its application in other areas of synthetic chemistry. researchgate.net

Derivatization and Structural Modification of 4-Cyclohexyl-2,6-dinitrophenol Analogs

The core structure of 4-cyclohexyl-2,6-dinitrophenol offers multiple avenues for derivatization, primarily at the phenolic hydroxyl group and potentially through modification of the cyclohexyl ring or aromatic core. These modifications are instrumental in developing analogs for detailed structure-activity relationship (SAR) studies and for creating sophisticated research tools.

Synthesis of Analogs for Structure-Activity Studies

The synthesis of analogs of 4-cyclohexyl-2,6-dinitrophenol is fundamental to understanding how structural changes impact its biological activity. A key precursor for these synthetic endeavors is 4-cyclohexylphenol. The nitration of this starting material is a critical step in introducing the nitro groups that are characteristic of this class of compounds.

A common method for the synthesis of a dinitrated analog involves the controlled nitration of 4-cyclohexylphenol. For instance, the synthesis of 4-cyclohexyl-2-nitrophenol can be achieved by treating 4-cyclohexylphenol with nitric acid in a biphasic system of ether and water. prepchem.com This mononitrated intermediate can then be subjected to further nitration to introduce the second nitro group at the 6-position, yielding the target 4-cyclohexyl-2,6-dinitrophenol.

To build a library of analogs for SAR studies, variations can be introduced at several positions:

Modification of the Cyclohexyl Ring: The cyclohexyl moiety can be replaced with other alkyl or cycloalkyl groups of varying sizes and lipophilicity to probe the importance of this group for biological activity.

Substitution on the Aromatic Ring: Besides the nitro groups, other substituents could be introduced onto the aromatic ring to modulate its electronic properties and steric profile.

Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group can be etherified or esterified to alter the compound's polarity and metabolic stability.

The following table outlines a general synthetic approach to generate a variety of 4-substituted-2,6-dinitrophenol analogs:

| Starting Material | Reagents and Conditions | Product | Purpose of Modification |

| 4-Alkylphenol | 1. HNO₃, H₂SO₄ (Nitration) | 4-Alkyl-2,6-dinitrophenol | Investigate the effect of alkyl chain length and branching. |

| 4-Cycloalkylphenol | 1. HNO₃, H₂SO₄ (Nitration) | 4-Cycloalkyl-2,6-dinitrophenol | Probe the influence of ring size and conformation. |

| 4-Cyclohexylphenol | 1. Acyl chloride, Pyridine | 4-Cyclohexylphenyl acetate | Precursor for further modification or to study the effect of a protected hydroxyl group. |

| 4-Cyclohexyl-2,6-dinitrophenol | 1. Alkyl halide, K₂CO₃ | 4-Cyclohexyl-2,6-dinitrophenyl ether | Evaluate the impact of removing the acidic phenolic proton. |

Conjugation Strategies for Research Probes

To investigate the molecular targets and mechanisms of action of 4-cyclohexyl-2,6-dinitrophenol, it is often necessary to conjugate it to reporter molecules such as fluorescent dyes, biotin, or affinity tags. These conjugated probes are invaluable tools in biochemical and cell-based assays.

The phenolic hydroxyl group is the most common site for conjugation. It can be functionalized with a linker that possesses a reactive handle for subsequent attachment to the desired reporter molecule.

Common Conjugation Strategies:

Ether Linkage: The hydroxyl group can be deprotonated with a mild base and reacted with a linker containing a good leaving group (e.g., a halide or tosylate). This forms a stable ether bond.

Ester Linkage: The phenol can be acylated using a linker equipped with a carboxylic acid (activated as an acid chloride or with coupling agents like DCC) to form an ester linkage. Ester bonds may be susceptible to hydrolysis by cellular esterases, which can be a consideration in probe design.

Click Chemistry: For more advanced applications, the linker can be terminated with an azide (B81097) or alkyne group, allowing for highly efficient and specific conjugation to a reporter molecule via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").

The design of the linker is crucial and can influence the properties of the resulting probe. The linker should be of sufficient length to minimize steric hindrance between the dinitrophenol moiety and the reporter group, and its chemical nature can be tuned to optimize solubility and cell permeability.

| Conjugation Site | Linker Type | Reactive Group on Linker | Reporter Molecule |

| Phenolic Hydroxyl | Alkyl chain with terminal carboxylate | Carboxylic acid | Amine-modified fluorescent dye |

| Phenolic Hydroxyl | Polyethylene glycol (PEG) | Azide | Alkyne-functionalized biotin |

| Phenolic Hydroxyl | Alkyl chain with terminal amine | Amine | NHS-ester activated affinity tag |

Stereochemical Considerations in the Synthesis of Complex Dinitrophenols

When the substituents on the dinitrophenol scaffold are themselves chiral, or when the synthesis introduces new stereocenters, the stereochemistry of the molecule becomes a critical factor. In the case of 4-cyclohexyl-2,6-dinitrophenol, the cyclohexyl ring can exist in different conformations, and if the ring itself is substituted, it can contain multiple stereocenters.

The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring. weebly.comslideshare.net Substituents on the ring can occupy either axial or equatorial positions. weebly.comslideshare.net The relative stability of these conformers is influenced by steric interactions. weebly.com For a monosubstituted cyclohexane, the conformer with the substituent in the equatorial position is generally more stable to avoid 1,3-diaxial interactions. slideshare.net

In the context of synthesizing complex dinitrophenols with a chiral cyclohexyl group, controlling the stereochemistry is paramount as different stereoisomers can exhibit distinct biological activities. The synthesis of enantiomerically pure or diastereomerically enriched compounds often requires the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. rsc.org

For example, if a substituted cyclohexyl group with one or more stereocenters is desired at the 4-position, a stereoselective synthesis of the corresponding 4-(chiral-cyclohexyl)phenol precursor would be necessary. This could be achieved through various asymmetric synthesis strategies, including:

Asymmetric Hydrogenation: The reduction of a prochiral cyclohexene precursor using a chiral catalyst can establish the desired stereocenters on the ring.

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule that already contains a cyclohexane ring with the desired stereochemistry.

Resolution: Separation of a racemic mixture of a chiral cyclohexyl-containing intermediate using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The stereochemical outcome of reactions involving the cyclohexyl ring can be influenced by its conformational preferences. The reactivity of axial versus equatorial groups can differ, and the stereoelectronic environment of the ring can direct the approach of reagents. weebly.com Therefore, a thorough understanding of the stereochemistry of cyclohexane and its derivatives is essential for the rational design and synthesis of stereochemically defined complex dinitrophenols. weebly.comlibretexts.org

Molecular and Cellular Mechanisms of Action of 4 Cyclohexyl 2,6 Dinitrophenol

Fundamental Mechanisms of Mitochondrial Uncoupling

Protonophoric Activity and Proton Gradient Dissipation

Similar to other dinitrophenols, 4-cyclohexyl-2,6-dinitrophenol acts as a protonophore, an agent that shuttles protons across biological membranes. wikipedia.orgbiosynth.com This action dissipates the proton gradient across the inner mitochondrial membrane. wikipedia.orgquora.com Lipophilic weak acids, such as dinitrophenols, function by picking up a proton, diffusing across the inner mitochondrial membrane into the matrix, deprotonating, and then cycling back out as an anion to repeat the process. nih.gov This disruption of the proton motive force is a key mechanism of mitochondrial uncoupling. wikipedia.org The energy stored in the proton gradient, which is normally used for ATP synthesis, is instead released as heat. wikipedia.orgmdpi.com

The uncoupling efficiency of dinitrophenol derivatives can be influenced by various factors. For instance, hydrophobic penetrating cations have been shown to enhance the proton-translocating activity of anionic uncouplers like 2,4-dinitrophenol (B41442) (DNP). plos.org This suggests that interactions with other molecules can modulate the protonophoric activity of these compounds.

Impact on ATP Synthesis and Cellular Bioenergetics

The dissipation of the proton gradient by 4-cyclohexyl-2,6-dinitrophenol directly impacts ATP synthesis. By collapsing the proton motive force, the compound uncouples oxidative phosphorylation, the primary process by which cells generate ATP. wikipedia.orgresearchgate.net Instead of driving the ATP synthase enzyme, the energy from the proton gradient is lost, leading to a decrease in ATP production. wikipedia.orgquora.com To compensate for this inefficiency and meet cellular energy demands, the metabolic rate increases. wikipedia.org This effect is proportional to the concentration of the uncoupling agent. wikipedia.org

Studies on the related compound 2,4-dinitrophenol (DNP) have shown that this uncoupling of oxidative phosphorylation leads to an increased rate of respiration as the mitochondria attempt to re-establish the proton gradient. nih.govacs.org However, this increased oxygen consumption is not coupled to ATP production. quora.com The disruption of cellular bioenergetics can have significant downstream effects, including the alteration of various metabolic pathways. nih.gov

Interaction with Biological Macromolecules and Cellular Components

Enzyme Inhibition and Activation Profiles

Research on dinitrophenol compounds has revealed interactions with various enzymes. For example, the reduction of 2,4-DNP in liver homogenates was found to be competitively inhibited by o-nitrophenol, suggesting they compete for the same active site on a nitroreductase enzyme. cdc.gov Conversely, p-nitrophenol and 2,4-dinitro-6-sec-butylphenol were noncompetitive inhibitors, indicating they bind to different sites on the enzyme. cdc.gov

Some studies have explored the development of dinitrophenyl derivatives as enzyme inhibitors for other targets. For instance, a series of adamantyl carboxamide derivatives containing a sulfonate moiety were designed as inhibitors of ectonucleotide pyrophosphatases/phosphodiesterases (NPPs) and carbonic anhydrases (CAs). researchgate.net This highlights the potential for the dinitrophenol scaffold to be modified to target specific enzymes.

Interactive Data Table: Enzyme Inhibition by Dinitrophenol Analogs

| Compound | Target Enzyme | Inhibition Type | Source |

| o-nitrophenol | 2,4-DNP nitroreductase | Competitive | cdc.gov |

| p-nitrophenol | 2,4-DNP nitroreductase | Noncompetitive | cdc.gov |

| 2,4-dinitro-6-sec-butylphenol | 2,4-DNP nitroreductase | Noncompetitive | cdc.gov |

Receptor Binding and Ligand-Target Interactions

While specific receptor binding studies for 4-cyclohexyl-2,6-dinitrophenol are not extensively detailed in the provided search results, the broader class of dinitrophenols has been investigated in various contexts. It has been noted that 2-cyclohexyl-4,6-dinitrophenol may inhibit the toll-like receptor (TLR) pathway. biosynth.com

The concept of allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) binding site, is a key area of research in pharmacology. nih.gov Allosteric ligands can modify the receptor's response to its natural ligand. nih.gov While there is no direct evidence from the provided results of 4-cyclohexyl-2,6-dinitrophenol acting as an allosteric modulator of a specific receptor, this remains a potential area for future investigation given the diverse biological activities of dinitrophenol compounds.

Modulation of Mitochondrial Protein Function (e.g., UCPs, ANT1)

Recent research has shown that the uncoupling action of DNP in mitochondria is not solely due to its activity within the lipid bilayer but is also enhanced by mitochondrial proteins. mdpi.com Specifically, uncoupling proteins (UCP1, UCP2, and UCP3) and adenine (B156593) nucleotide translocase 1 (ANT1) have been found to significantly enhance the protonophoric effect of DNP. mdpi.com The sensitivity of DNP's uncoupling action to carboxyatractyloside, a specific inhibitor of ANT, further supports the involvement of this protein. nih.govmdpi.com

Molecular dynamics simulations and site-directed mutagenesis have identified that arginine 79 of ANT1 is crucial for the DNP-mediated increase in membrane conductance, suggesting this amino acid is involved in the binding of DNP to ANT1. mdpi.com This indicates a specific interaction between the uncoupler and the mitochondrial protein, which facilitates the proton transport.

Induced Conformational Changes in Cellular Structures

The primary mechanism of action for dinitrophenols, including 4-Cyclohexyl-2,6-dinitrophenol, is the uncoupling of oxidative phosphorylation in mitochondria. nih.govwikipedia.org This process does not necessarily induce large-scale, visually dramatic conformational changes in cellular organelles but rather involves subtle and critical alterations at the membrane level, particularly the inner mitochondrial membrane.

Dinitrophenols act as protonophores, which are lipid-soluble weak acids capable of shuttling protons across the inner mitochondrial membrane. wikipedia.orgmdpi.com This action dissipates the crucial proton gradient (proton-motive force) that is normally maintained by the electron transport chain. wikipedia.org The energy stored in this gradient is what ATP synthase uses to produce ATP. By providing an alternative route for protons to re-enter the mitochondrial matrix, 4-Cyclohexyl-2,6-dinitrophenol effectively "short-circuits" this process. wikipedia.org The energy from the proton gradient is consequently lost as heat instead of being converted into chemical energy in the form of ATP. wikipedia.org

While this is a functional change, it is predicated on molecular interactions and movements within the membrane environment. Recent structural studies on the related compound 2,4-dinitrophenol (DNP) have shown that it binds within a central cavity of Uncoupling Protein 1 (UCP1), a protein that facilitates proton transport. This binding induces subtle conformational changes in the protein's transmembrane helices. nih.govresearchgate.net Although 4-Cyclohexyl-2,6-dinitrophenol may also act via UCP1, its lipophilic nature allows it to function as a proton shuttle independently as well, a process that inherently involves conformational flexibility as it accepts a proton on the acidic cytosolic side and releases it on the more basic matrix side of the inner mitochondrial membrane. mdpi.com

Cellular Signaling Pathway Modulation by Dinitrophenols

As potent modulators of cellular energy metabolism, dinitrophenols significantly influence various signaling pathways that are sensitive to the cell's energetic state and redox balance.

The effect of dinitrophenols on Reactive Oxygen Species (ROS) production is complex and context-dependent. The mitochondrial electron transport chain is a major source of cellular ROS. By dissipating the mitochondrial membrane potential, uncouplers like dinitrophenols can, under certain conditions, actually decrease ROS formation. This is because a high proton-motive force can lead to a backup of electrons in the transport chain, promoting the formation of superoxide (B77818) radicals. Mild uncoupling can alleviate this "pressure" and reduce ROS generation. mdpi.com

| Cell Model | Observed Effect of Dinitrophenol | Key Finding | Reference |

|---|---|---|---|

| As4.1 Juxtaglomerular Cells | Increased intracellular H₂O₂ and O₂⁻ levels | Apoptosis was correlated with GSH depletion rather than direct ROS levels. | nih.gov |

| Calu-6 Lung Cancer Cells | Significantly increased intracellular H₂O₂ and O₂⁻ levels | ROS induction and GSH reduction contributed to cell cycle arrest and apoptosis. | nih.gov |

| Cerebral Cortical Neurons | Reduced oxidative stress | Mild uncoupling by DNP was found to be neuroprotective. | researchgate.net |

Specific research detailing the effects of 4-Cyclohexyl-2,6-dinitrophenol on gene expression is limited. However, studies on the broader class of dinitrophenols, particularly 2,4-DNP, provide insight into the likely transcriptional responses. As cellular stressors that disrupt fundamental energy processes, dinitrophenols can trigger adaptive changes in gene expression.

For example, chronic exposure of HepG2 cells to low concentrations of 2,4-DNP led to an upregulation of the COXIV and ANT3 genes. mdpi.com These are nuclear genes that encode for mitochondrial proteins involved in oxidative phosphorylation, suggesting a compensatory transcriptional response to the induced mitochondrial inefficiency. mdpi.com

Furthermore, in cancer cell models, 2,4-DNP has been shown to alter the expression of key cell cycle regulatory proteins. researchgate.netnih.gov This includes decreasing the levels of cyclin proteins and cyclin-dependent kinases (CDKs), while increasing the expression of CDK inhibitors like p27. researchgate.net Such changes in gene and protein expression are instrumental in the compound's ability to halt cell cycle progression.

The profound disruption of cellular energy homeostasis by 4-Cyclohexyl-2,6-dinitrophenol can potently induce programmed cell death (apoptosis) or, at higher concentrations, necrosis. Research has shown that 2-Cyclohexyl-4,6-dinitrophenol has an effect on the mitochondrial membrane potential. biosynth.com The loss of this potential is a critical event in the intrinsic pathway of apoptosis. nih.gov

The collapse of the mitochondrial membrane potential can lead to the opening of the mitochondrial permeability transition pore and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This initiates a caspase cascade that culminates in the execution of the apoptotic program. Evidence from studies on 2,4-DNP in various cell lines, including pulmonary adenocarcinoma and juxtaglomerular cells, confirms the induction of apoptosis, characterized by:

DNA fragmentation (sub-G1 DNA content). nih.gov

Externalization of phosphatidylserine (B164497) on the cell membrane. researchgate.netnih.gov

Loss of mitochondrial membrane potential. nih.gov

Activation of caspases. nih.gov

The induction of apoptosis appears to be closely linked to the compound's effects on cellular redox status, particularly the depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant. nih.govnih.gov While apoptosis is a controlled form of cell death, severe energy depletion caused by high levels of the uncoupler can prevent the cell from executing this energy-dependent process, leading instead to uncontrolled cell swelling and lysis, characteristic of necrosis.

Interactions with Microbial Systems

4-Cyclohexyl-2,6-dinitrophenol, also known by the trade name Dinex, was historically recognized for its potent pesticidal and molluscicidal properties. This bioactivity stems from its profound impact on the cellular and metabolic processes of various microorganisms.

The antimicrobial mechanism of 4-Cyclohexyl-2,6-dinitrophenol involves the disruption of microbial cell membranes and interference with essential metabolic pathways. As in eukaryotic cells, its primary mode of action is the uncoupling of cellular respiration, which is a fundamental process for energy generation in most bacteria and fungi. By disrupting the proton gradient across the microbial cell membrane, it inhibits ATP synthesis, leading to metabolic collapse and cell death.

The biodegradability of dinitrophenols by microbes is highly dependent on the specific substitution pattern of the nitro groups. Studies have shown that while some soil microorganisms can metabolize the nitro groups of compounds like 2,4-dinitrophenol, other isomers are more resistant to degradation. Specifically, research indicates that 2,6-dinitro-substituted phenols are not readily attacked by certain microbial consortia that are capable of degrading 2,4-DNP. cdc.gov One study found that Fusarium oxysporum was capable of the metabolic detoxification of 2,4-dinitrophenol. cdc.gov The persistence of compounds like 4-Cyclohexyl-2,6-dinitrophenol in certain environments can be attributed to this resistance to microbial metabolic breakdown.

| Compound | Microorganism(s) | Metabolic Outcome | Reference |

|---|---|---|---|

| 2,4-Dinitrophenol | Soil-enriched microorganisms (Arthrobacter, Pseudomonas) | Metabolism of nitro groups with formation of nitrite (B80452). | cdc.gov |

| 2,5-Dinitrophenol (B1207554) | Soil-enriched microorganisms | Not attacked; negligible nitrite formation. | cdc.gov |

| 2,6-Dinitrophenol (B26339) | Soil-enriched microorganisms | Not attacked; negligible nitrite formation. | cdc.gov |

| 2,4-Dinitrophenol | Fusarium oxysporum | Metabolic detoxification. | cdc.gov |

Mechanisms of Growth Inhibition in Non-Target Microorganisms

The compound 4-Cyclohexyl-2,6-dinitrophenol, also known as Dinex, exhibits significant antimicrobial properties, affecting a range of non-target microorganisms including bacteria and fungi. The primary mechanism of its toxicity is analogous to other dinitrophenols, centering on the disruption of fundamental cellular energy processes. mdpi.com

The principal mode of action is the uncoupling of oxidative phosphorylation. mdpi.com As a lipophilic weak acid, 4-Cyclohexyl-2,6-dinitrophenol can diffuse across microbial cell membranes and, more critically, the inner mitochondrial membrane (in eukaryotes) or the cytoplasmic membrane (in prokaryotes). In the acidic environment of the intermembrane space, the molecule is protonated. It then moves into the more alkaline matrix (or cytoplasm), where it releases its proton. mdpi.com This action dissipates the crucial proton gradient (proton-motive force) that the cell establishes to drive the synthesis of adenosine (B11128) triphosphate (ATP) via ATP synthase. By providing an alternative route for protons to re-enter the matrix, the compound uncouples electron transport from ATP synthesis. Consequently, the cell continues to consume oxygen and burn energy substrates at a high rate, but the energy is lost as heat rather than being captured in the form of ATP. This severe depletion of cellular energy currency inhibits essential metabolic functions, leading to growth inhibition and, at sufficient concentrations, cell death.

Research on the structurally related compound 2,4-dinitrophenol (DNP) has shown that it can inhibit efflux pumps in multidrug-resistant bacteria, suggesting another potential mechanism of action. biorxiv.org Efflux pumps are a common defense mechanism in bacteria, and their inhibition can restore susceptibility to other antimicrobial agents. While this effect has been observed with DNP, the activity of 4-Cyclohexyl-2,6-dinitrophenol on these pumps requires more specific investigation. biorxiv.org

In fungi, the structural characteristics of dinitrophenols play a key role in their efficacy. The presence of a large, lipophilic substituent, such as the cyclohexyl group, can influence the compound's ability to permeate the fungal cell wall and membranes. pnas.org For instance, studies on the fungus Alternaria solani showed that 6-nonyl-2,4-dinitrophenol, which has a 9-carbon alkyl chain, was a highly effective inhibitor of fungal stalk formation due to its increased lipophilicity enhancing its toxicity. apsnet.org Conversely, research on Sclerotinia sarcinaeforme suggested that a large aliphatic group on a similar compound, 2-capryl-4,6-dinitrophenol, might be too large for effective permeation into the spores, rendering it non-toxic to them. pnas.org This indicates that the inhibitory effect of 4-Cyclohexyl-2,6-dinitrophenol can be species-dependent, with the cyclohexyl group's size and lipophilicity being critical factors in its ability to reach its intracellular target.

Studies involving soil microbial consortia have demonstrated the degradation of dinitrophenols, indicating direct interaction with and potential inhibition of certain microbial populations. In one study monitoring industrial effluent, a consortium of bacteria including Pseudomonas aeruginosa, Micrococcus sp., and Bacillus tequilensis was capable of reducing the concentration of cyclohexyl-4,6-dinitrophenol, though specific inhibitory mechanisms were not detailed. researchgate.net

Research Findings on the Inhibition of Non-Target Microorganisms

The following table summarizes findings on the growth-inhibitory effects of 4-Cyclohexyl-2,6-dinitrophenol and structurally related compounds on various non-target microorganisms.

| Compound | Microorganism | Observed Effect | Key Findings | Citation |

|---|---|---|---|---|

| 4-Cyclohexyl-2,6-dinitrophenol (Dinex) | General Bacteria and Fungi | Growth Inhibition | Demonstrates broad antimicrobial activity, making it a candidate for pesticide applications. The primary mechanism is believed to be the disruption of cellular respiration. | |

| 2,4-Dinitrophenol (DNP) | Multidrug-Resistant Bacteria | Inhibition of Efflux Pumps | DNP is thought to inhibit efflux pumps that confer antibiotic resistance, though its overall effect on bacteria is considered complex. | biorxiv.org |

| 6-Nonyl-2,4-dinitrophenol | Alternaria solani (Fungus) | Inhibition of Stalk Formation | The 9-carbon nonyl group increases lipophilicity and toxicity, making it highly effective against fungal development. | apsnet.org |

| 2-Capryl-4,6-dinitrophenol | Sclerotinia sarcinaeforme (Fungus) | No Toxicity to Spores | The large aliphatic (capryl) group may be too large to effectively permeate the spores of this particular fungus. | pnas.org |

| 4-Cyclohexyl-2,6-dinitrophenol (Dinex) | Bacterial Consortium (Pseudomonas aeruginosa, Micrococcus sp., Bacillus tequilensis) | Biodegradation | A bacterial consortium was shown to reduce the concentration of the compound in industrial effluent, indicating microbial interaction. | researchgate.net |

Analytical Methodologies for 4 Cyclohexyl 2,6 Dinitrophenol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation and quantitative analysis of 4-Cyclohexyl-2,6-dinitrophenol from various matrices. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are frequently employed.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of dinitrophenols due to their polarity and thermal sensitivity, which can complicate GC analysis. tandfonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for these separations.

A typical RP-HPLC method for dinitrophenols, including 4-Cyclohexyl-2,6-dinitrophenol, utilizes a C18 stationary phase. vulcanchem.comrsc.org The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric acid to ensure the analytes are in their protonated form, which improves peak shape and retention. vulcanchem.comsielc.comsielc.comsielc.com For instance, a mobile phase of acetonitrile and 0.085% orthophosphoric acid (30:70 v/v) has been used for the separation of related nitroaromatic compounds. rsc.org Detection is commonly performed using a UV detector, with a wavelength of 254 nm being effective for 4-Cyclohexyl-2,6-dinitrophenol. vulcanchem.comtandfonline.com

To enhance the sensitivity for trace analysis in environmental samples, a preconcentration step such as solid-phase extraction (SPE) or dispersive liquid-phase microextraction (DLPM) can be integrated with the HPLC method. rsc.orgchromatographyonline.com For example, DLPM using chlorobenzene (B131634) as the extraction solvent and acetone (B3395972) as the disperser has been shown to significantly lower the limits of detection for dinitrophenols. rsc.org The use of monolithic columns can also offer rapid separations of nitrophenols in under 3.5 minutes. chromatographyonline.com

Table 1: Example HPLC Parameters for Dinitrophenol Analysis

| Parameter | Conditions |

|---|---|

| Column | C18 (e.g., Ascentis® Express C18, Newcrom R1) rsc.orgsielc.com |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., phosphoric acid) vulcanchem.comsielc.com |

| Detection | UV at 254 nm vulcanchem.comtandfonline.com |

| Flow Rate | Typically 0.8 - 1.0 mL/min rsc.orgtandfonline.com |

| Sample Preparation | Solid-Phase Extraction (SPE) or Dispersive Liquid-Phase Microextraction (DLPM) for trace analysis rsc.orgchromatographyonline.com |

Gas Chromatography (GC) can be used for the analysis of 4-Cyclohexyl-2,6-dinitrophenol, which is listed as an analyte in EPA Method 8041A. epa.govsettek.com However, the direct analysis of phenolic compounds by GC can be challenging due to their polarity and low volatility. tandfonline.com Therefore, derivatization is often necessary to convert the phenols into less polar, more volatile, and more thermally stable compounds, improving chromatographic performance and sensitivity. tandfonline.comtandfonline.com

Common derivatization strategies include methylation to form anisoles or reaction with pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl ethers. epa.govsettek.com For instance, derivatization can be performed in the GC injection port using reagents like trimethylphenylammonium hydroxide (B78521) (TMPH). tandfonline.com It is important to note that some dinitrophenols, such as 2,4-dinitrophenol (B41442), show poor derivatization efficiency with PFBBr, and in such cases, methylation with diazomethane (B1218177) is an alternative. epa.govsettek.com

Following derivatization, the resulting compounds can be analyzed by GC coupled with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), which is particularly sensitive to the halogenated PFB derivatives. settek.comitesm.mx The use of fused-silica capillary columns is recommended for their superior resolution and sensitivity compared to packed columns. epa.govsettek.com

Table 2: GC Derivatization Strategies for Phenolic Compounds

| Derivatization Reagent | Derivative Formed | Detector |

|---|---|---|

| Diazomethane | Methylated phenols (anisoles) | FID |

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ethers | ECD |

| Trimethylphenylammonium hydroxide (TMPH) | Methylated phenols (anisoles) | FID |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive analysis of 4-Cyclohexyl-2,6-dinitrophenol. It combines the separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. This method is particularly valuable for analyzing complex matrices like environmental water samples or biological fluids. vulcanchem.comresearchgate.netnih.gov

For water sample analysis, a solid-phase extraction (SPE) step is often employed first to concentrate the analyte and remove matrix interferences, which can achieve a limit of quantification (LOQ) as low as 0.1 μg/L. vulcanchem.com The analysis is typically performed using a reversed-phase column (e.g., C18) with a mobile phase compatible with mass spectrometry, such as acetonitrile and water with a volatile acid like formic acid. sielc.comresearchgate.net

In negative ionization mode, dinitrophenols readily deprotonate to form [M-H]⁻ ions. hpst.cz In a fatal poisoning case involving 2,4-dinitrophenol (DNP), LC-MS-MS was used to identify and quantify DNP and its metabolites in blood, urine, and other biological samples. researchgate.netnih.gov The technique allowed for the tentative identification of phase I and phase II metabolites, such as aminonitrophenols and glucuronide conjugates, based on their mass-to-charge ratios and fragmentation patterns. researchgate.netnih.gov

Capillary Electrophoresis (CE) offers an alternative to HPLC for the analysis of phenolic compounds. chromatographyonline.com CE techniques, particularly Micellar Electrokinetic Chromatography (MEKC), are well-suited for separating neutral and charged phenols. tandfonline.com MEKC uses a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), added to the buffer solution above its critical micelle concentration. nih.gov The separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. tandfonline.com

The separation of phenols in MEKC is influenced by factors like the pH of the buffer, which controls the ionization of the acidic phenols, and the concentration of the surfactant. tandfonline.comresearchgate.net For a mixture of 12 nitrobenzenes, including nitrophenols, a solution of 50 mM sodium dodecyl sulfate in a sodium borate (B1201080) buffer was effective. nih.gov In some cases, organic modifiers like methanol (B129727) or ethanol (B145695) are added to the buffer to improve selectivity and resolution. nih.govresearchgate.net Detection is commonly achieved with a UV detector, but more advanced detection methods like capacitively coupled contactless conductivity detection (C4D) and mass spectrometry have also been coupled with CE for enhanced analytical information. doi.orgnih.govuni-regensburg.de

Spectroscopic Characterization and Detection

Spectroscopic methods are fundamental for both the quantification and identification of 4-Cyclohexyl-2,6-dinitrophenol.

UV-Visible spectrophotometry is a straightforward and accessible method for determining the concentration of dinitrophenols in solution. derpharmachemica.com Dinitrophenols exhibit strong absorbance in the UV-Vis region due to the presence of the chromophoric nitro groups on the phenol (B47542) ring. The position of the maximum absorbance (λmax) is dependent on the specific isomer and the pH of the solution, as the phenolate (B1203915) ion has a different absorption spectrum than the unionized phenol. nih.gov

For instance, studies on 2,5-dinitrophenol (B1207554) have shown a λmax at 450 nm for its potassium salt. derpharmachemica.com For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. nih.gov This method has been used to determine the dissociation constants (pKa) of various dinitrophenols by measuring absorbance changes in buffered solutions of different pH values. derpharmachemica.comnih.gov

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Profiling

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone for the definitive identification and structural analysis of 4-Cyclohexyl-2,6-dinitrophenol. The electron ionization (EI) mass spectrum of this compound provides a distinct fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (266.25 g/mol ). nist.gov Subsequent fragmentation is characteristic of dinitrophenolic structures, involving the loss of nitro groups (NO₂) and rearrangements of the aromatic ring and cyclohexyl moiety.

Key fragments observed in the mass spectrum of 4-Cyclohexyl-2,6-dinitrophenol are crucial for its identification. nist.gov For metabolite profiling, techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are invaluable. nih.gov While specific metabolite studies on 4-Cyclohexyl-2,6-dinitrophenol are not extensively documented in public literature, the analytical approach for related compounds involves monitoring for biotransformations such as the reduction of nitro groups to amino groups or hydroxylation of the cyclohexyl ring. nih.gov The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of these metabolites in complex biological matrices. nih.gov

Table 1: Characteristic Mass Spectrometry Data for 4-Cyclohexyl-2,6-dinitrophenol and Related Compounds

| Analytical Technique | Compound | Key Findings/Fragments (m/z) | Reference(s) |

|---|---|---|---|

| GC-MS (Electron Ionization) | 4-Cyclohexyl-2,6-dinitrophenol | Molecular Ion: 266. Key Fragments: 184, 166, 154, 136, 126, 115, 91, 77, 65, 55. | nist.gov |

| LC-MS/MS | 2,4-Dinitrooctylphenol (DNOP) | Used for quantitative determination of the metabolite of meptyldinocap (B1662176) after hydrolysis. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of organic molecules, providing information on the chemical environment of individual atoms. For 4-Cyclohexyl-2,6-dinitrophenol, ¹H NMR and ¹³C NMR spectroscopy would provide a complete picture of its molecular skeleton.

¹H NMR: The spectrum would feature distinct signals for the aromatic protons, the protons on the cyclohexyl ring, and the phenolic hydroxyl proton. The aromatic protons would appear as doublets in the downfield region (typically 8.0-9.0 ppm) due to the strong electron-withdrawing effects of the two nitro groups. The cyclohexyl protons would produce a complex set of overlapping multiplets in the aliphatic region (1.0-4.0 ppm). The phenolic -OH proton signal would be a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

¹³C NMR: The spectrum would show characteristic signals for the six carbons of the phenyl ring, with the carbons bearing the nitro groups and the hydroxyl group being significantly shifted. The six carbons of the cyclohexyl ring would also be resolved. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity between protons and carbons, allowing for unambiguous assignment of all signals and verifying the substitution pattern on the aromatic ring. researchgate.net

Table 2: Predicted and Representative NMR Chemical Shifts (δ, ppm) for Dinitrophenol Structures

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) | Reference(s) |

|---|---|---|---|

| ¹H | Aromatic (H-Ar) | 7.5 - 9.0 | nih.govspectrabase.com |

| ¹H | Cyclohexyl (CH, CH₂) | 1.0 - 4.0 | sigmaaldrich.com |

| ¹H | Phenolic (OH) | 5.0 - 12.0 (variable) | nih.gov |

| ¹³C | Aromatic (C-NO₂) | 135 - 150 | nih.govnih.gov |

| ¹³C | Aromatic (C-OH) | 150 - 160 | nih.govnih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are complementary, as the selection rules governing them differ. edinst.com For 4-Cyclohexyl-2,6-dinitrophenol, IR and Raman spectra would show characteristic bands corresponding to the vibrations of its key structural components. nist.gov

O-H Vibrations: A broad absorption band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, would indicate the stretching of the phenolic hydroxyl group.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl group appears just below 3000 cm⁻¹.

N-O Vibrations: The nitro group (NO₂) is a strong absorber in the IR and produces intense bands in the Raman spectrum. The asymmetric and symmetric stretching vibrations are typically found near 1500-1580 cm⁻¹ and 1300-1370 cm⁻¹, respectively. niscpr.res.innih.gov

C=C and C-N Vibrations: Aromatic ring stretching vibrations occur in the 1400-1620 cm⁻¹ region. C-N stretching vibrations are also found in the fingerprint region.

C-O Vibrations: The phenolic C-O stretching vibration gives rise to a strong band in the IR spectrum, typically between 1200-1300 cm⁻¹. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to perform a complete vibrational assignment of the fundamental modes. niscpr.res.innih.govlongdom.org

Table 3: Key Vibrational Frequencies (cm⁻¹) for Functional Groups in Dinitrophenols

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Technique | Reference(s) |

|---|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200 - 3600 | IR | niscpr.res.inlongdom.org |

| C-H Stretch | Aromatic | 3000 - 3100 | IR, Raman | niscpr.res.innih.gov |

| C-H Stretch | Aliphatic (Cyclohexyl) | 2850 - 2960 | IR, Raman | niscpr.res.in |

| NO₂ Asymmetric Stretch | Nitro | 1500 - 1580 | IR, Raman | nih.govresearchgate.net |

| NO₂ Symmetric Stretch | Nitro | 1300 - 1370 | IR, Raman | nih.govresearchgate.net |

| C=C Stretch | Aromatic Ring | 1400 - 1620 | IR, Raman | niscpr.res.inresearchgate.net |

Electrochemical Detection Methods

Electrochemical methods offer a highly sensitive and often cost-effective approach for the detection of electroactive compounds like 4-Cyclohexyl-2,6-dinitrophenol. The presence of two reducible nitro groups makes this compound an excellent candidate for analysis by techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). sapub.orgmdpi.com

The fundamental principle involves the electrochemical reduction of the nitro groups on the surface of a working electrode, typically a glassy carbon electrode (GCE), boron-doped diamond electrode, or a chemically modified electrode. mdpi.comnih.gov The reduction process is pH-dependent and typically involves the transfer of multiple electrons to form hydroxylamine (B1172632) or amine derivatives. sapub.org

DPV is particularly well-suited for quantitative analysis due to its enhanced sensitivity and ability to discriminate against background currents. nih.gov By optimizing parameters such as pH of the supporting electrolyte and the voltammetric scan parameters, detection limits in the nanomolar to micromolar range can be achieved. sapub.orgmdpi.com Amperometric detection, often coupled with high-performance liquid chromatography (HPLC), provides another selective and sensitive means of quantification, proving more effective than spectrophotometric detection in complex matrices like urine. nih.govboku.ac.at

Table 4: Electrochemical Detection Methods for Dinitrophenols

| Technique | Analyte | Electrode | Key Performance Metrics | Reference(s) |

|---|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | 2,6-Dinitrophenol (B26339) | PbO-doped ZnO/GCE | Linear range: 3.23–21.05 µM | mdpi.com |

| Differential Pulse Voltammetry (DPV) | 2,4-Dinitrophenol | Glassy Carbon Electrode (GCE) | Linear range: 180 ng/mL - 184 µg/mL; LOD: 98.4 ng/mL | sapub.org |

Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is critical for accurate and reliable analysis of 4-Cyclohexyl-2,6-dinitrophenol, as it is necessary to isolate the analyte from complex matrices, remove interferences, and preconcentrate it to detectable levels. mdpi.comrsc.org The choice of technique depends heavily on the sample matrix (e.g., water, soil, biological fluids).

Solid-Phase Extraction (SPE) is one of the most widely used techniques for aqueous samples. nih.gov It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. For phenols, polymeric sorbents like polystyrene-divinylbenzene (e.g., ENVI-Chrom P, Strata SDB-L) are often preferred over silica-based ones due to their stability across a wide pH range and better recovery of polar compounds. tamu.edumanuallib.comphenomenex.com The procedure typically involves conditioning the sorbent, loading the sample (often after pH adjustment to ≤ 2 to ensure the phenol is in its neutral form), washing away interferences, and finally eluting the analyte with a small volume of an organic solvent like methanol or dichloromethane. manuallib.comchromatographyonline.com

Liquid-Liquid Extraction (LLE) is a classical method where the analyte is partitioned between the aqueous sample and an immiscible organic solvent. rsc.org Modern variations include miniaturized techniques that are faster and consume significantly less solvent, aligning with green chemistry principles. mdpi.com These include:

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): The analyte migrates from the sample, through a thin layer of organic solvent immobilized in the pores of a hydrophobic hollow fiber, and into an acceptor phase within the fiber. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): A mixture of an extraction solvent and a disperser solvent is rapidly injected into the sample, creating a cloudy solution with a large surface area for rapid analyte transfer. nih.gov

For solid samples like soil, initial extraction is typically performed using techniques like Soxhlet extraction or pressurized liquid extraction, followed by a cleanup step, often using SPE. chromatographyonline.com

Table 5: Comparison of Sample Preparation Techniques for Dinitrophenols

| Technique | Principle | Advantages | Common Application | Reference(s) |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitions onto a solid sorbent. | High recovery, good selectivity, automation potential, reduced solvent use vs. LLE. | Environmental water samples. | tamu.edumanuallib.comchromatographyonline.com |

| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. | Simple, well-established. | General purpose extraction from aqueous samples. | rsc.orgchromatographyonline.com |

| Hollow-Fiber LPME | Extraction into a solvent-impregnated porous membrane. | High enrichment factor, minimal solvent use, good cleanup. | Trace analysis in water. | researchgate.net |

Method Validation and Quality Assurance in Dinitrophenol Analysis

Method validation is an essential requirement to ensure that an analytical procedure is fit for its intended purpose. For the analysis of dinitrophenols, including 4-Cyclohexyl-2,6-dinitrophenol, a validated method provides confidence in the reported results. synectics.net Quality assurance (QA) encompasses all the planned and systematic activities implemented to fulfill quality requirements, while quality control (QC) refers to the operational techniques used to fulfill those requirements. epa.gov

Key validation parameters evaluated during method development include: nih.govdntb.gov.uasapub.orgchromatographyonline.com

Linearity and Range: Demonstrates a proportional relationship between the instrument response and the concentration of the analyte over a specified range. This is typically assessed by a calibration curve and evaluated by the coefficient of determination (R²), which should ideally be >0.99. nih.govsapub.org

Accuracy: The closeness of the measured value to the true value, often determined through spike-recovery experiments on a blank matrix. Recoveries are typically expected to be within a range of 80-120%. nih.govchromatographyonline.com

Precision: The degree of agreement among a series of measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). RSD values below 15% are often considered acceptable. nih.govchromatographyonline.com

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.com

Regular analysis of QC samples, such as method blanks, laboratory control samples, and matrix spikes, is crucial for monitoring method performance over time. itesm.mx

Table 6: Summary of Method Validation Parameters from Dinitrophenol Analyses

| Parameter | Typical Acceptance Criteria/Results | Reference(s) |

|---|---|---|

| Linearity (R²) | > 0.995 | nih.govsapub.org |

| Accuracy (% Recovery) | 90 - 112% | chromatographyonline.com |

| 93 - 98% | nih.gov | |

| Precision (RSD or CV) | < 15% | chromatographyonline.com |

| < 11% | nih.gov |

Environmental Fate and Ecotoxicological Investigations of 4 Cyclohexyl 2,6 Dinitrophenol

Environmental Occurrence and Distribution Studies

4-Cyclohexyl-2,6-dinitrophenol, also known as 2-Cyclohexyl-4,6-dinitrophenol or Dinex, is a synthetic chemical compound previously used as a pesticide, including as an insecticide and molluscicide. Its environmental presence is linked to its historical application and manufacturing.

Presence in Aquatic and Terrestrial Ecosystems

Specific monitoring data detailing the concentrations of 4-Cyclohexyl-2,6-dinitrophenol in widespread aquatic and terrestrial environments is limited in recent literature. Historically, its use as a molluscicide at concentrations of 3-5 parts per million for the control of aqueous snails indicates its direct application to aquatic habitats. The compound is known to be very toxic to aquatic life, which suggests that its presence, even at low levels, could have significant ecological impacts.

The mobility of 4-Cyclohexyl-2,6-dinitrophenol in soil is influenced by its chemical properties. With a pKa of 4.52, it is expected to exist primarily in its anionic form in moist soils. This anionic state generally leads to higher mobility in soil, suggesting a potential for leaching into groundwater. However, its estimated soil organic carbon-water partition coefficient (Koc) of 4,150 indicates that it would also have a tendency to adsorb to soil particles, which would counteract leaching and limit its movement. The balance between these properties determines its distribution in terrestrial ecosystems.

Atmospheric Transport and Deposition Dynamics

The potential for long-range atmospheric transport of 4-Cyclohexyl-2,6-dinitrophenol appears to be low. The compound has a very low vapor pressure, which significantly limits its volatilization from soil and water surfaces into the atmosphere. Therefore, it is not expected to be widely distributed via atmospheric transport. Deposition from the atmosphere is not considered a primary pathway for its environmental distribution.

Biodegradation and Biotransformation Pathways

The breakdown of 4-Cyclohexyl-2,6-dinitrophenol in the environment is a critical factor in its persistence and potential for long-term effects. Both microbial and enzymatic processes can contribute to its transformation.

Microbial Degradation Mechanisms in Environmental Compartments (e.g., soil, water)

Detailed studies elucidating the specific microbial degradation pathways for 4-Cyclohexyl-2,6-dinitrophenol are not extensively available in the current scientific literature. However, research on structurally similar dinitrophenolic compounds, such as dinoseb (2-sec-butyl-4,6-dinitrophenol), provides insight into potential mechanisms. The biodegradation of dinoseb under anaerobic conditions involves the reduction of the nitro groups to amino groups, which are then replaced by hydroxyl groups nih.gov. It is plausible that 4-Cyclohexyl-2,6-dinitrophenol could undergo a similar reductive degradation pathway mediated by microbial communities in soil and sediment.

| Property | Value |

|---|---|

| IUPAC Name | 2-Cyclohexyl-4,6-dinitrophenol |

| Synonyms | Dinex, DNOCHP |

| pKa | 4.52 |

| Log Kow | 4.12 |

| Vapor Pressure | 4.0 x 10-8 mmHg |

Enzymatic Biotransformation in Non-Target Organisms

Information regarding the specific enzymatic pathways for the biotransformation of 4-Cyclohexyl-2,6-dinitrophenol in non-target organisms is limited. Studies on phenolic pesticides suggest they are generally assimilated by animals but may be excreted slowly over several weeks nih.gov. Early research on the eggs of the sea urchin Arbacia punctulata showed that 2,4-dinitro-o-cyclohexylphenol did not significantly inhibit the cytochrome oxidase enzyme system nih.gov. This finding suggests that, at least for this specific enzyme and organism, the compound does not act as a potent inhibitor of a key metabolic process. However, this does not preclude its transformation through other enzymatic systems, such as those involved in detoxification and metabolism of foreign compounds.

Photodegradation and Chemical Transformation

Abiotic processes, particularly photodegradation, can play a role in the environmental fate of 4-Cyclohexyl-2,6-dinitrophenol. As a member of the nitrophenol class of chemicals, it absorbs light at wavelengths greater than 290 nm, which is within the spectrum of natural sunlight. This absorption suggests that direct photodegradation in sunlit surface waters is a potential transformation pathway.

The stability of the compound is pH-dependent. While it appears to be stable in acidic solutions, it is susceptible to decomposition by ultraviolet (UV) radiation in alkaline solutions. The kinetics of this photodegradation reaction have not been fully elucidated, but the process is recognized as a potential environmental fate process.

Photolytic Pathways under Environmental Conditions

Photolysis, or degradation by sunlight, is a significant environmental fate process for many organic pollutants. For dinitrophenols, this process is influenced by the surrounding environmental matrix. In aqueous solutions, the direct photolysis of compounds like 2,4-dinitrophenol (B41442) (2,4-DNP) is generally slow. pnas.org However, the presence of other substances can accelerate degradation. For instance, the photocatalytic degradation of 2,4-DNP has been demonstrated using semiconductor catalysts like titanium dioxide (TiO2) and zinc oxide (ZnO) under UV or solar irradiation. researchgate.netnih.govnih.gov

The primary mechanism in these photocatalytic processes involves the generation of highly reactive oxygen species (ROS), particularly hydroxyl radicals (•OH). researchgate.net These radicals attack the aromatic ring of the dinitrophenol molecule, leading to its breakdown. Studies on 2,4-DNP have identified intermediate products such as 6-hydroxy-3,5-dinitrohexa-2,4-dienal and 4,6-dinitrocyclohexa-3,5-diene-1,3-diol, resulting from the addition of water molecules to the aromatic structure. researchgate.net In organic matrices, such as surrogates for atmospheric aerosol particles, photoreduction and dimerization have been observed as competing degradation pathways for nitrophenols. acs.org Given its structural similarity, 4-Cyclohexyl-2,6-dinitrophenol is expected to undergo similar photolytic degradation, primarily driven by hydroxyl radical attack, leading to the opening of the aromatic ring and eventual mineralization.

Hydrolysis and Oxidation Reactions

Hydrolysis, the reaction with water, and abiotic oxidation are generally not considered significant degradation pathways for dinitrophenol compounds under typical environmental conditions. nih.gov The aromatic structure of these compounds is stable and not readily susceptible to hydrolysis. While oxidation by reactive species like hydroxyl radicals is a key part of the photolytic process, direct oxidation in the absence of light is not a major fate process. The low biodegradability of 2,4-DNP in some environments is attributed to its stable aromatic structure. nih.govnih.gov Therefore, it is anticipated that 4-Cyclohexyl-2,6-dinitrophenol would exhibit similar resistance to hydrolysis and non-photochemical oxidation.

Bioaccumulation and Bioconcentration Potential in Environmental Organisms

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (water, food, sediment), while bioconcentration specifically refers to uptake from water. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow or LogP), which measures its lipophilicity or "fat-loving" nature. A higher Log Kow value generally indicates a greater potential for bioaccumulation in the fatty tissues of organisms.

| Parameter | Value | Indication |

|---|---|---|

| CAS Number | 131-89-5 | N/A |

| Molecular Formula | C12H14N2O5 | N/A |

| Computed XLogP3 | 4.3 | Moderate to high potential for bioaccumulation |

| Experimental BCF | Data not available | N/A |

Ecotoxicological Endpoints and Biomarker Responses in Model Organisms

Ecotoxicological studies are crucial for determining the potential harm a chemical can cause to ecosystems. Standardized tests using model organisms from different trophic levels—producers (algae), primary consumers (invertebrates), and secondary consumers (fish)—are used to establish concentration-response relationships.

Algal Growth Inhibition Studies

Algae are foundational to aquatic food webs, and substances that inhibit their growth can have cascading effects throughout the ecosystem. The green alga Pseudokirchneriella subcapitata is a standard species for toxicity testing. While specific data for 4-Cyclohexyl-2,6-dinitrophenol is limited, studies on other organic chemicals show a wide range of toxicities to this alga. nih.gov For many phenolic compounds, toxicity increases with the number of chloro- or nitro-substituents. For example, the median effective concentration (EC50) for various chlorophenols against P. subcapitata ranges from 0.0134 to 20.90 mg/L. nycu.edu.tw Given the dinitro- substitution and the cyclohexyl group, it is plausible that 4-Cyclohexyl-2,6-dinitrophenol would be classified as toxic to very toxic to algae.

| Compound | Test Organism | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| 2-Chlorophenol | Pseudokirchneriella subcapitata | 48-h EC50 (Growth Rate) | 13.01 | nycu.edu.tw |

| 2,4-Dinitrophenol | Data not available | EC50 | N/A | N/A |

| 4-Cyclohexyl-2,6-dinitrophenol | Pseudokirchneriella subcapitata | EC50 | Data not available | N/A |

Invertebrate Mortality and Reproductive Impairment Studies (e.g., Daphnia magna)

Aquatic invertebrates, such as the water flea Daphnia magna, are key indicators of water quality and serve as a critical food source for fish. Acute toxicity tests with D. magna typically measure immobilization or mortality over a 48-hour period. The GHS classification for 4-Cyclohexyl-2,6-dinitrophenol indicates it is very toxic to aquatic life with long-lasting effects. While a specific 48-hour EC50 value for this compound is not available in the reviewed literature, this classification suggests that low concentrations would be harmful to invertebrates. For context, dinitrophenols have been noted for their toxicity to various aquatic invertebrates, including leeches, although practical application for control was deemed unfeasible due to the concurrent risk to other aquatic life.

| Compound | Test Organism | Endpoint | Value (mg/L) | Classification |

|---|---|---|---|---|

| 4-Cyclohexyl-2,6-dinitrophenol | Daphnia magna | 48-h EC50 | Data not available | Very toxic to aquatic life |

Fish Embryo Development Studies